4-(3,5-Dinitrophenoxy)benzoic acid
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Overview
Description
4-(3,5-Dinitrophenoxy)benzoic acid is a chemical compound with the molecular formula C13H8N2O7 and a molecular weight of 304.21 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a 3,5-dinitrophenoxy group. This compound is primarily used in biochemical research and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dinitrophenoxy)benzoic acid typically involves the nitration of phenol followed by etherification and subsequent carboxylation. The general synthetic route can be summarized as follows:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3,5-dinitrophenol.
Etherification: 3,5-Dinitrophenol is then reacted with 4-chlorobenzoic acid in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Nitration: Large-scale nitration of phenol using industrial nitrating agents.
Continuous Etherification: Continuous flow reactors are used for the etherification step to ensure consistent product quality and yield.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dinitrophenoxy)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 4-(3,5-Diaminophenoxy)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Dinitrophenoxy)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,5-Dinitrophenoxy)benzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenoxybenzoic acid: Similar structure but with only one nitro group.
3,5-Dinitrobenzoic acid: Lacks the phenoxy group, making it less versatile in chemical reactions.
Uniqueness
4-(3,5-Dinitrophenoxy)benzoic acid is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in research and industry .
Properties
IUPAC Name |
4-(3,5-dinitrophenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O7/c16-13(17)8-1-3-11(4-2-8)22-12-6-9(14(18)19)5-10(7-12)15(20)21/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCAZVCTUZJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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